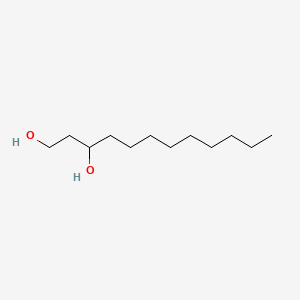

1,3-Dodecanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dodecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-12(14)10-11-13/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEPAEOOBURRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503541 | |

| Record name | Dodecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39516-24-0 | |

| Record name | Dodecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,3-Dodecanediol

This guide provides a comprehensive exploration of the molecular structure and conformational landscape of 1,3-dodecanediol. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental chemical principles with advanced analytical and computational methodologies to offer a holistic understanding of this long-chain diol.

Introduction: The Architectural Significance of this compound

This compound (C₁₂H₂₆O₂) is a long-chain aliphatic diol characterized by a twelve-carbon backbone with hydroxyl groups positioned at the first and third carbons.[1][2] This specific arrangement of functional groups imparts a unique combination of hydrophilic and lipophilic characteristics, making it a molecule of interest in fields ranging from polymer chemistry to formulation science.[1] Unlike its more commonly studied isomer, 1,2-dodecanediol, the 1,3-diol configuration introduces a greater degree of conformational flexibility and the potential for specific intramolecular interactions that dictate its three-dimensional structure and, consequently, its physical and chemical behavior.

Understanding the molecular conformation of this compound is paramount. The spatial arrangement of its hydroxyl groups and the orientation of its long alkyl chain influence critical properties such as solubility, reactivity, and its ability to interact with other molecules or self-assemble. For instance, in drug delivery, the conformation can affect how the molecule partitions into lipid bilayers, while in polymer science, it can determine the mechanical properties of resulting polyesters or polyurethanes.[1]

This guide will delve into the theoretical underpinnings of its structure, explore its preferred conformational states, detail the advanced experimental and computational techniques used for its characterization, and provide actionable protocols for its analysis.

Physicochemical Properties of this compound

A foundational understanding of a molecule's properties is essential before dissecting its complex conformational behavior. The table below summarizes the key physicochemical data for this compound, compiled from authoritative chemical databases.

| Property | Value | Source |

| IUPAC Name | dodecane-1,3-diol | PubChem[2] |

| CAS Number | 39516-24-0 | ChemicalBook[3] |

| Molecular Formula | C₁₂H₂₆O₂ | PubChem[2] |

| Molecular Weight | 202.33 g/mol | PubChem[2] |

| Appearance | White to off-white solid (predicted) | - |

| Water Solubility | < 1 g/L at 25°C | Vulcanchem[1] |

| XLogP3 | 3.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 10 | PubChem[4] |

The high XLogP3 value indicates significant lipophilicity, a direct consequence of the long dodecane chain, while the two hydroxyl groups provide a localized polar region capable of hydrogen bonding.[1][2] This amphipathic nature is the primary driver of its conformational preferences in different solvent environments.

Conformational Landscape of this compound

The conformation of this compound is not static but exists as an equilibrium of various conformers. The overall shape is determined by a delicate balance of intramolecular forces, including torsional strain, steric hindrance, and, most importantly, hydrogen bonding.

The Role of Intramolecular Hydrogen Bonding

The defining feature of the 1,3-diol motif is its capacity to form a stable, six-membered intramolecular hydrogen bond. In this arrangement, the hydrogen of one hydroxyl group forms a non-covalent bond with the oxygen of the other. This interaction significantly stabilizes the molecule in a pseudo-chair conformation, reducing the overall potential energy.

This intramolecular bond is a critical determinant of the molecule's behavior in non-polar solvents or in the gas phase. It effectively "locks" the polar head of the molecule into a specific orientation, which in turn influences the possible conformations of the appended non-polar alkyl tail.

The Flexible Dodecane Tail

The ten single C-C bonds in the alkyl chain (from C3 to C12) allow for considerable rotational freedom.[4] The tail can adopt a range of conformations, from a fully extended, low-energy all-trans (anti-periplanar) state to more coiled, gauche arrangements. The interplay between the conformation of the polar headgroup (dictated by hydrogen bonding) and the alkyl tail (driven by van der Waals forces and thermal energy) results in a complex conformational energy landscape.

In solution, especially in the presence of hydrogen-bond-accepting or -donating solvents, the intramolecular hydrogen bond can be disrupted in favor of intermolecular interactions with the solvent. This would increase the conformational freedom of the diol headgroup, allowing for a different set of accessible conformers.

Methodologies for Structural and Conformational Analysis

A multi-faceted approach combining computational modeling and experimental spectroscopy is required to fully elucidate the conformational preferences of this compound.

Caption: Workflow for Conformational Analysis of this compound.

Computational Chemistry Approach

Computational modeling is an indispensable tool for exploring the potential energy surface of a flexible molecule like this compound.

Protocol: Conformational Search and DFT Optimization

-

Initial Structure Generation:

-

Use a molecular builder (e.g., in Avogadro, ChemDraw) to construct the 2D structure of dodecane-1,3-diol.

-

Generate an initial 3D structure using a universal force field (UFF) or similar method to create a reasonable starting geometry.

-

-

Conformational Search:

-

Causality: To avoid optimizing only a single, potentially high-energy structure, a systematic search of the conformational space is necessary.

-

Method: Employ a conformational search algorithm using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This can be done in software like Spartan, Schrödinger's MacroModel, or via open-source tools like RDKit.

-

Procedure: Systematically rotate all rotatable bonds (especially C-C bonds in the alkyl chain and the C-O bonds) and perform energy minimizations for each generated conformer.

-

Output: A list of low-energy conformers, ranked by their relative energies.

-

-

Quantum Mechanical Optimization:

-

Causality: Molecular mechanics is fast but less accurate than quantum mechanics. To obtain reliable geometries and energies, the low-energy conformers must be re-optimized at a higher level of theory.

-

Method: Use Density Functional Theory (DFT), a robust method for molecules of this size. A common functional/basis set combination is B3LYP/6-31G(d,p). For improved accuracy in capturing non-covalent interactions like hydrogen bonding, dispersion corrections (e.g., D3) should be included.

-

Procedure: For each of the top 5-10 low-energy conformers from the MM search, perform a full geometry optimization and frequency calculation using DFT in a program like Gaussian, ORCA, or Q-Chem.

-

Self-Validation: The frequency calculation is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer).

-

-

Analysis:

-

Compare the final energies (including zero-point vibrational energy corrections) of the optimized conformers to determine the global minimum and the relative populations of other low-energy states via Boltzmann analysis.

-

Analyze key geometric parameters, such as the H---O distance in the intramolecular hydrogen bond and the dihedral angles along the carbon backbone.

-

Spectroscopic Characterization

Experimental data provides the ground truth for validating computational models. NMR and FT-IR spectroscopy are particularly powerful for conformational analysis.

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve a precisely weighed sample of purified this compound in a deuterated solvent (e.g., CDCl₃ for a non-polar environment, or DMSO-d₆ to probe conformations in a hydrogen-bond-accepting solvent). The choice of solvent is a critical experimental parameter that directly influences the observed conformation.

-

Use a standard concentration, typically 5-10 mg in 0.6 mL of solvent.

-

-

Data Acquisition:

-

Acquire a standard suite of 1D and 2D NMR spectra on a high-field spectrometer (≥400 MHz).

-

¹H NMR: Provides information on the chemical environment of protons. The chemical shifts of the hydroxyl protons are highly sensitive to hydrogen bonding. A downfield shift (e.g., > 3 ppm in CDCl₃) is indicative of involvement in a hydrogen bond.

-

¹³C NMR: Identifies the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming the connectivity of the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of all peaks.

-

Variable Temperature (VT) NMR: Acquiring ¹H spectra at different temperatures can provide thermodynamic information about the equilibrium between conformers. Changes in the chemical shift of the OH protons can confirm the presence and strength of intramolecular hydrogen bonding (its chemical shift will be less temperature-dependent compared to an intermolecularly bonded OH).

-

-

-

Data Interpretation for Conformation:

-

Chemical Shifts: Compare the experimentally observed chemical shifts with those predicted from the DFT calculations (using the GIAO method) for each low-energy conformer. The best match provides strong evidence for the dominant conformation in solution.

-

Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants (³JHH) for the protons on C1, C2, and C3 can be analyzed using the Karplus equation. This relationship correlates the dihedral angle between the coupled protons to the J-coupling value, providing direct insight into the geometry of the diol headgroup.

-

Protocol: FT-IR Spectroscopic Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a non-polar solvent like CCl₄ or cyclohexane (~0.005 M).

-

Causality: Dilution is crucial to minimize intermolecular hydrogen bonding, allowing for the specific observation of the intramolecular bond.

-

-

Data Acquisition:

-

Acquire the FT-IR spectrum in a cell with a long path length (e.g., 1 cm) to compensate for the low concentration.

-

-

Data Interpretation:

-

Look for two distinct bands in the O-H stretching region (3200-3700 cm⁻¹).

-

A sharp, higher-frequency band (~3640 cm⁻¹) corresponds to the "free" or non-hydrogen-bonded hydroxyl group.

-

A broader, lower-frequency band (~3450-3550 cm⁻¹) is the hallmark of a hydrogen-bonded hydroxyl group.

-

-

The presence of both bands in a dilute solution is definitive proof of the formation of an intramolecular hydrogen bond, confirming the existence of the pseudo-six-membered ring conformation.

-

Caption: Key Conformational States Driven by Hydrogen Bonding.

Conclusion and Future Directions

The molecular structure of this compound is best described as a dynamic equilibrium of conformers, with the dominant species dictated by the surrounding environment. In non-polar media, a pseudo-six-membered ring stabilized by an intramolecular hydrogen bond is the prevailing conformation. This structure imparts a specific directionality to the molecule, which is a critical piece of information for applications in self-assembly and crystal engineering. In polar or protic media, this intramolecular bond is likely disrupted in favor of intermolecular interactions with the solvent, leading to a more flexible and extended conformation.

The scarcity of dedicated research on this compound presents significant opportunities.[1] Future work should focus on:

-

Solid-State Characterization: Obtaining a crystal structure via X-ray diffraction would provide definitive proof of the solid-state conformation and packing.

-

Advanced NMR Studies: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space proton-proton distances, offering further constraints for conformational modeling.

-

Material Science Applications: Investigating how the conformational locking of the 1,3-diol motif can be exploited to create novel polymers with tailored thermal and mechanical properties.[1]

-

Biological Activity: Given the prevalence of long-chain diols in biological systems and personal care products, a thorough toxicological and pharmacological evaluation is warranted.[1]

By employing the integrated computational and experimental workflow detailed in this guide, researchers can confidently probe the structure-property relationships of this compound and unlock its potential in a variety of scientific and industrial applications.

References

-

This compound | C12H26O2 | CID 12588640 - PubChem . National Center for Biotechnology Information. [Link]

-

1,2-Dodecanediol | C12H26O2 | CID 92866 - PubChem . National Center for Biotechnology Information. [Link]

-

This compound (C12H26O2) - PubChemLite . PubChemLite. [Link]

-

Dodecanediol | C12H26O2 | CID 181638 - PubChem . National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Characterization of 1,3-Dodecanediol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Dodecanediol, a molecule of interest in various research and development sectors. While specific experimental spectra for this compound are not widely available in public databases, this document will leverage established spectroscopic principles and data from analogous structures to provide a comprehensive understanding of its expected spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this long-chain diol.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound (C₁₂H₂₆O₂) is a long-chain aliphatic diol with hydroxyl groups at the first and third positions of a twelve-carbon chain.[1][2] This structure imparts both hydrophilic and lipophilic characteristics, suggesting its potential utility as a surfactant, emulsifier, or a building block in the synthesis of more complex molecules such as polymers or biologically active compounds.[1][3] The precise placement of the hydroxyl groups is critical to its chemical and physical properties, making unambiguous structural confirmation essential.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive means to probe the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a holistic view of the molecule, from its carbon-hydrogen framework to its functional groups and overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum of this compound

The proton NMR (¹H NMR) spectrum provides information about the different types of protons in a molecule and their neighboring protons. For this compound, we can predict the following key signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH (at C1 and C3) | 1.0 - 5.0 | Broad Singlet | 2H | The chemical shift of hydroxyl protons is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. They often appear as broad signals. |

| -CH(OH)- (at C3) | 3.6 - 4.0 | Multiplet | 1H | This methine proton is deshielded by the adjacent hydroxyl group. It will be split by the protons on C2 and C4. |

| -CH₂OH (at C1) | 3.4 - 3.7 | Multiplet | 2H | These methylene protons are adjacent to a hydroxyl group and will be deshielded. They will be split by the protons on C2. |

| -CH₂- (at C2) | 1.4 - 1.7 | Multiplet | 2H | These protons are situated between two carbons bearing hydroxyl groups and will have a distinct chemical shift. |

| -CH₂- (chain) | 1.2 - 1.4 | Multiplet | 16H | The protons of the long methylene chain (C4 to C11) are in a similar chemical environment and will overlap to form a broad multiplet. |

| -CH₃ (at C12) | 0.8 - 1.0 | Triplet | 3H | The terminal methyl group protons will appear as a triplet due to coupling with the adjacent methylene group (C11). |

Causality in Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For diols, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to better resolve hydroxyl protons, as they can exchange with the deuterium of the solvent. Adding a drop of D₂O can confirm the -OH peaks as they will disappear from the spectrum due to proton-deuterium exchange.

Predicted ¹³C NMR Spectrum of this compound

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH(OH)- (C3) | 68 - 72 | The carbon atom bonded to the secondary hydroxyl group is significantly deshielded. |

| -CH₂OH (C1) | 60 - 65 | The carbon atom bonded to the primary hydroxyl group is also deshielded. |

| -CH₂- (C2) | 40 - 45 | This carbon is adjacent to two carbons bearing oxygen atoms. |

| -CH₂- (chain) | 22 - 35 | The carbons of the long methylene chain will have overlapping signals in this region. |

| -CH₃ (C12) | 10 - 15 | The terminal methyl carbon is the most shielded carbon atom. |

Self-Validating System: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of non-equivalent carbon atoms in the molecule. For this compound, we would expect to see 12 distinct signals, confirming the presence of a 12-carbon chain with no symmetry that would make carbons equivalent.

Advanced NMR Techniques for 1,3-Diols

For a definitive structural assignment and to determine the relative stereochemistry of the two hydroxyl groups (syn vs. anti), more advanced NMR techniques would be employed.

-

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between coupled protons, allowing for the tracing of the carbon chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignments made in the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing further evidence for the overall connectivity.

-

Deuterium Isotopic Perturbation: As described in the literature for acyclic 1,3-diols, comparing the OH chemical shifts for OH/OH and OH/OD isotopomers can reliably determine the relative configuration.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the absorptions of the hydroxyl and alkyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |

| O-H Stretch | 3200 - 3600 | Broad, Strong | The broadness of this peak is due to intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[1] |

| C-H Stretch (sp³) | 2850 - 3000 | Strong, Sharp | These absorptions arise from the stretching vibrations of the C-H bonds in the long alkyl chain. |

| C-O Stretch | 1050 - 1250 | Medium to Strong | This absorption is characteristic of the stretching vibration of the carbon-oxygen single bond in alcohols.[1] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of neat this compound (if liquid at room temperature) or a finely ground solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrum of this compound

The molecular weight of this compound is 202.33 g/mol .[1][2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 202. However, for long-chain alcohols, the molecular ion peak is often weak or absent due to facile fragmentation.

Key Predicted Fragmentation Pathways:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. For this compound, this could lead to the loss of an alkyl radical.

-

Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation, leading to a peak at m/z = 184 (M-18).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas through a capillary column, where separation based on boiling point and polarity occurs.

-

Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

Visualizing the Structure and Analysis Workflow

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Spectroscopic analysis workflow for this compound.

Safety and Handling

This compound should be handled with the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6] Standard laboratory safety protocols should be followed to avoid inhalation, skin contact, and eye exposure.[1][5]

Conclusion

References

- D. A. Evans, J. S. Johnson, and J. M. T. G. G. D. C. A. D. o. t. r. c. i. a. 1. -. d. b. H. N. s. Org Lett. 2005 Dec 8;7(25):5721-3. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6l6Zk1E2PO8apLoFalYqoMFv_5O04Zi88ZA4cLEjZ3EhOt9c69Fn6MBJQbjfYfvy1MOJOv05QDZtMds4yV-Boqu129YIOekT2ZX2_X718wiHPVrN_z1w-kkIzaiS0yozfT-c=]

- This compound - 39516-24-0 - Vulcanchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFep6z_FHPrUb_TH-m3rh7LNA8PqEFawQ8boj92k9Lngbh72fgI9wZSODeQSXE33yTobM1sHDE6l_aCXFSBYrE2O24P8stzVjrAMGLcdwtP1W5JvMjFLycQAN3zl8crRYjUUd9uxTE=]

- SAFETY DATA SHEET - Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvuVj3V-su5yz-HpUzrZMRfduC7tTMxB-9YJ5EzaGV4kPT8EFaFHOLhj8Jnj4v7R2gi1G5FjblCi9guyK7UF2xpNJAR9pqfXfKIVLqHRI70XPSLMbZv6pOYNI9a4Ro5_SU37YAJNYPSrQHLsQDp-CDc90nST07Z0FVneJp9V8=]

- Safety Data Sheet - Watson International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnVIm1RshWWh4lEEh7kO7y_Fv50w6y17fNyVUZk0d66MOdz3r1_x_XG0gTunuJA5KCKYU2H6W_Wt0_9bXxEI4qBVI0_Z2Fh4rBN-mlLFsBqOtZDbzvyJufqDpo8j7TVb60jlzuyhwwtyMsjU-QVxAyVaOSgyIr9wnlq1vQ-_TUyxS-L_qV5Xl9jbU-K3mPcr73pJj7oHUZCCNW]

- SAFETY DATA SHEET. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB4LP2TqJvu_2q7x0Vf9X66tNgN4zlqiLSfJ6o6kS30n_howqghML3uj5-Mmn3AtWiI4nwCU2R3jGzkG3ppkPUy6sKE8YNltLdSZ0cWv7qJ6itR58JjAOICeaGZmZI-GAYd7yxGd3AhUTJtpeBvCHtQd76FbbCbyMO9M-NpJtU2i-z9D--8rAwRKWoO5XWPR3DckZ8Hrlo0FYvgQki_ZIiuM-y1VbIqlOYmVHNu-bI5hAjadGz8onEpqU-t7Vt1kS-xsdQjhphPWBJ4TSBSg==]

- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction | ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnTk3pW0mbg9PCxKKZ2uQM50OjJABaNB6Er1l4Z-9grVvkCV05i115zTu4Ap0BIuFscN6i1hUC3ve1f9Uo2PPkadbbPdKFa-juv4IKMPDXVdWFVcOOE_QdafMCGDIQVH6sM_-OQN8wDEBuNQ==]

- This compound | C12H26O2 | CID 12588640 - PubChem - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY0FL4H2cAVl8dJUpIH_sU0THRczpzLZPWG9PFeWom3WGz6W1zznxLBnhb9M-v12RqrUAHDX3yZMGpNTRgn6CcWmisX62_Qhv_xwEsxd38t-eXdLLRrQk0ooWnMl5TU3OuQhnoyKRn1m86FNysMAVNAh-BVw==]

Sources

- 1. This compound (39516-24-0) for sale [vulcanchem.com]

- 2. This compound | C12H26O2 | CID 12588640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. watson-int.com [watson-int.com]

A Comprehensive Technical Guide to the Synthesis of 1,3-Dodecanediol via Reductive Methodologies

Executive Summary: 1,3-diols are pivotal structural motifs in a vast array of natural products and pharmacologically active molecules.[1][2][3] Specifically, 1,3-dodecanediol, with its 12-carbon backbone, serves as a valuable intermediate in the synthesis of specialty polymers, cosmetics, and as a chiral building block. The primary challenge in its synthesis lies in the precise control of stereochemistry at its two chiral centers. This guide provides an in-depth exploration of robust and stereoselective strategies for synthesizing this compound, with a core focus on reductive methodologies starting from carbonyl precursors. We will dissect the mechanistic underpinnings of diastereoselective reductions of β-hydroxy ketones, explore alternative pathways via 1,3-diketone hydrogenation, and delve into advanced chemoenzymatic approaches that offer unparalleled stereocontrol and align with green chemistry principles.[2][4]

Introduction: The Significance of this compound

Chemical Structure and Properties

This compound is an aliphatic diol featuring a 12-carbon chain with hydroxyl groups at the C1 and C3 positions.[4] This structure imparts amphiphilic character; the long hydrocarbon tail provides lipophilicity, while the two hydroxyl groups offer a polar, reactive handle for further chemical modification and enable limited solubility in aqueous media.[4] The spatial relationship between the two hydroxyl groups is critical, as it dictates the molecule's conformation and reactivity in subsequent transformations like esterification or polymerization.[4]

Applications and Synthetic Importance

The 1,3-diol moiety is a cornerstone in synthetic chemistry. These structures are integral to numerous natural products, including polyketides and macrolides, and are found in drugs such as the statin family of cholesterol-lowering agents.[3] As such, methods developed for the stereoselective synthesis of 1,3-diols are of immense interest to the pharmaceutical and agrochemical industries.[1][2][5] The development of protocols that can selectively generate syn or anti diastereomers is a key objective in modern organic synthesis.

The Core Synthetic Challenge: Stereocontrol

The synthesis of this compound presents a classic stereochemical challenge. The molecule contains two stereocenters (at C1 and C3, assuming C1 is substituted), meaning it can exist as four possible stereoisomers. A non-stereoselective synthesis would produce a mixture that is difficult and costly to separate. Therefore, the central goal of any effective synthetic strategy is to control the relative (syn vs. anti) and absolute (R/S) stereochemistry of the two hydroxyl groups. This guide focuses on reductive strategies precisely because they offer powerful and predictable control over these stereochemical outcomes.

Core Strategy: Stereoselective Reduction of β-Hydroxy Ketone Precursors

The most versatile and widely adopted strategy for synthesizing 1,3-diols is a two-step sequence involving the formation of a β-hydroxy ketone followed by its diastereoselective reduction. This approach breaks down the complex challenge of creating two stereocenters simultaneously into two more manageable, sequential steps.

Step 1: Synthesis of the β-Hydroxy Ketone Intermediate

The requisite precursor for this compound is 1-hydroxy-dodecan-3-one. This intermediate is classically synthesized via an aldol addition reaction between a ten-carbon aldehyde (decanal) and the enolate of acetone or a suitable equivalent. Modern organocatalysis, particularly using proline-derived catalysts, has emerged as a powerful method for achieving this transformation with high enantiomeric purity if desired.[5]

Step 2: Diastereoselective Reduction of the Ketone

This reduction is the pivotal step where stereocontrol is exerted. The choice of reducing agent and conditions dictates the relative stereochemistry of the final 1,3-diol product, yielding either the syn or anti diastereomer.

The synthesis of syn-diols is achieved by creating a rigid, cyclic intermediate that directs the incoming hydride to a specific face of the carbonyl. This is known as chelate control. Reagents such as catecholborane or dialkylalkoxyboranes are exceptionally effective for this purpose.[6][7] The boron agent first coordinates to both the hydroxyl and keto oxygen atoms, forming a stable six-membered ring. This chelate locks the conformation of the molecule, and the hydride reducing agent (often delivered from the borane itself or a second reagent) is forced to attack from the less sterically hindered face, reliably producing the syn product.

To favor the anti diastereomer, chelation must be suppressed. This is typically achieved by using bulky reducing agents that cannot participate in chelation (e.g., L-Selectride) or by employing specific reagents that operate through a non-chelation pathway. Samarium diiodide (SmI₂) is a notable example of a reagent that provides excellent selectivity for anti-1,3-diols.[8] In this case, reduction proceeds through an open-chain transition state, where stereochemical control is governed by minimizing steric interactions, as described by models like Felkin-Anh, leading to the formation of the anti product.

Detailed Experimental Protocol: Synthesis of syn-1,3-Dodecanediol via Catecholborane Reduction

This protocol is adapted from the general principles of stereoselective reductions of β-hydroxy ketones using catecholborane.[7]

Objective: To synthesize syn-1,3-dodecanediol from 1-hydroxy-dodecan-3-one with high diastereoselectivity.

Materials:

-

1-hydroxy-dodecan-3-one

-

Catecholborane (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (Argon).

-

Substrate Addition: 1-hydroxy-dodecan-3-one (1.0 eq) is dissolved in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Catecholborane solution (1.1 eq) is added dropwise to the stirred solution via syringe over 15 minutes. The reaction is stirred at -78 °C for 4-6 hours.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (5-10 eq) at -78 °C. The mixture is then allowed to warm to room temperature.

-

Workup: The solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and washed with a saturated solution of Rochelle's salt. The mixture is stirred vigorously for 1-2 hours until the two layers are clear.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude diol is purified by flash column chromatography on silica gel to afford the pure syn-1,3-dodecanediol.

Alternative Reductive Pathway: Hydrogenation of 1,3-Diketones

An alternative reductive approach begins with a 1,3-diketone precursor, such as dodecane-1,3-dione. The selective reduction of both carbonyl groups can yield this compound.[4] This method relies heavily on the choice of catalyst and reaction conditions to control selectivity and prevent over-reduction to the alkane.

Catalyst Selection and Performance

Catalytic hydrogenation is a powerful technique for this transformation. Various heterogeneous catalysts, often based on noble metals or transition metals, can be employed.

-

Palladium (Pd) or Nickel (Ni): These are commonly used hydrogenation catalysts that can effectively reduce diketones to diols.[4]

-

Ruthenium (Ru) and Rhodium (Rh): These catalysts are also highly active. Bimetallic catalysts, such as Ni-Sn, have been shown to be highly effective for the selective hydrogenation of related fatty acids to alcohols, suggesting their potential applicability here.[9][10] The support material (e.g., TiO₂, Al₂O₃, Nb₂O₅) can significantly influence catalyst activity and product selectivity.[11]

Data Summary: Comparison of Catalytic Systems for Related Reductions

While direct data for dodecane-1,3-dione is sparse, data from the hydrogenation of dodecanoic acid provides valuable insights into catalyst performance for producing hydroxyl groups.

| Catalyst System | Support | Temperature (°C) | H₂ Pressure (MPa) | Major Product | Yield (%) | Reference |

| 7.5% Ir | Nb₂O₅ | 170 | 4.0 | Dodecanol | 89.1 | [11] |

| 7.5% Ir | MoO₃ | 200 | 8.0 | Dodecane | 90.7 | [11] |

| Ni-Sn (1.5) | TiO₂ | 160 | 3.0 | Dodecanol | 93.0 | [10] |

| Ni-Sn (1.5) | TiO₂ | 180 | 3.0 | Dodecanol | 91.0 | [12] |

Causality Insight: The data illustrates a critical principle: catalyst and support choice directly governs the reaction outcome. The Ir/Nb₂O₅ system favors the alcohol (desired for diol synthesis), while Ir/MoO₃ under harsher conditions promotes complete hydrodeoxygenation to the alkane.[11] The Ni-Sn/TiO₂ system shows excellent selectivity to the alcohol under relatively mild conditions, making it a promising candidate for the more delicate reduction of a diketone to a diol.[10]

Advanced Methodologies: The Role of Biocatalysis

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers an elegant and highly selective route to chiral 1,3-diols.[13][14][15] Enzymes operate under mild conditions with exceptional chemo-, regio-, and stereoselectivity, often surpassing what is achievable with traditional chemical catalysts.[14]

Enzymatic Reduction of β-Hydroxy Ketones

Instead of chemical reducing agents, ketoreductases (KREDs) can be used to reduce the carbonyl group of 1-hydroxy-dodecan-3-one. A wide array of KREDs are available, with stereocomplementary enzymes that can selectively produce either the (R)- or (S)-alcohol, allowing access to all four stereoisomers of the final 1,3-diol with very high enantiomeric excess.[3]

Enzymatic Kinetic Resolution

Another powerful biocatalytic strategy is the kinetic resolution of a racemic mixture. For instance, a racemic mixture of this compound can be subjected to a lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer much faster than the other, allowing for the easy separation of the acylated, enantiopure diol from the unreacted, opposite enantiomer.[1][5]

Summary and Future Outlook

The synthesis of this compound is most effectively and selectively achieved through reductive strategies starting from carbonyl precursors. The reduction of β-hydroxy ketones stands out as the most versatile method, offering precise control over diastereoselectivity through the rational choice of chelation-controlled (syn) or non-chelation-controlled (anti) reducing agents. Catalytic hydrogenation of 1,3-diketones provides a more direct route, though it requires careful catalyst design to ensure high selectivity for the diol over undesired byproducts.

Looking forward, the integration of biocatalysis represents the frontier in this field.[2] Chemoenzymatic approaches, utilizing enzymes for stereoselective reductions or resolutions, provide access to enantiomerically pure 1,3-diols with unparalleled efficiency and under environmentally benign conditions.[14] Future research will likely focus on the discovery of novel enzymes, the development of one-pot multi-enzyme cascade reactions, and the optimization of integrated processes that combine the best of chemical and biological catalysis to deliver valuable molecules like this compound sustainably and economically.[4][13]

References

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

- Process for the synthesis of 1,3-diols.

-

Reduction of .beta.-hydroxy ketones with catecholborane. A stereoselective approach to the synthesis of syn-1,3-diols. The Journal of Organic Chemistry. [Link]

-

An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry. [Link]

-

Stereoselective Synthesis of 1,3-Diols. ResearchGate. [Link]

-

A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity. Chemical Communications. [Link]

-

1,3-Diol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

-

Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology. [Link]

-

Current Progress in the Chemoenzymatic Synthesis of Natural Products. MDPI. [Link]

-

Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. National Institutes of Health. [Link]

-

Chemoenzymatic synthesis. National Institutes of Health. [Link]

-

Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. National Institutes of Health. [Link]

-

Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. ResearchGate. [Link]

-

Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. National Institutes of Health. [Link]

-

Hydrogenation of Dodecanoic Acid over Iridium-Based Catalysts. MDPI. [Link]

- Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone.

-

Selective hydrogenation of dodecanoic acid to dodecane-1-ol catalyzed by supported bimetallic Ni-Sn alloy. SciSpace. [Link]

- Process for producing dodecane-1, 12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone.

-

Selective Hydrogenation of Dodecanoic Acid to Dodecane-1-ol Catalyzed by Supported Bimetallic Ni-Sn Alloy. ResearchGate. [Link]

-

Selective Hydrogenation of Dodecanoic Acid to Dodecane-1-ol Catalyzed by Supported Bimetallic Ni-Sn Alloy. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (39516-24-0) for sale [vulcanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CA2305618C - Process for the synthesis of 1,3-diols - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. journal.bcrec.id [journal.bcrec.id]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Charting a Biocatalytic Course to 1,3-Dodecanediol

An In-depth Technical Guide to the Biotransformation Routes to 1,3-Dodecanediol

This compound, a long-chain aliphatic diol, represents a molecule of significant interest for the synthesis of novel polymers, surfactants, and specialty chemicals. Its 1,3-diol functionality imparts unique properties compared to its more commonly synthesized terminal (1,12) or vicinal (1,2) diol counterparts. However, conventional chemical synthesis routes to such specific isomers can be complex, often requiring multi-step processes, harsh reaction conditions, and the use of heavy metal catalysts.

This guide moves beyond theoretical discussions to provide a deep, actionable dive into the plausible biotransformation strategies for producing this compound. As direct, well-documented microbial pathways for this specific molecule are not yet established in mainstream literature, this document synthesizes insights from related, well-understood biotransformation processes. We will explore two primary strategic approaches: the challenging yet direct sub-terminal oxidation of n-dodecane and the more targeted, high-potential reduction of a keto-alcohol precursor. This analysis is grounded in the established capabilities of microbial enzymes and whole-cell systems, providing researchers and drug development professionals with a scientifically rigorous framework for innovation in this area.

Part 1: The Direct Approach: Sub-terminal Oxidation of n-Dodecane

The most direct conceptual route to this compound is the selective di-hydroxylation of the inexpensive feedstock, n-dodecane, at the C1 and C3 positions. This strategy leverages the natural ability of many microorganisms to utilize alkanes as a carbon and energy source.[1][2]

The Underlying Principle: Taming Microbial Alkane Metabolism

Microbial alkane degradation is typically initiated by an oxidation reaction catalyzed by monooxygenase enzymes.[3][4] These enzymes insert a single oxygen atom into the alkane chain, forming an alcohol. The primary challenge and area of opportunity lies in the regioselectivity of this initial hydroxylation.

-

Terminal Oxidation (ω-hydroxylation): This is the most common pathway, where the initial attack occurs at a terminal methyl group. For dodecane, this yields 1-dodecanol. Further oxidation can lead to dodecanal, dodecanoic acid, and ultimately, through β-oxidation, complete mineralization.[5][6] Many systems producing 1,12-dodecanediol or dodecanedioic acid rely on this pathway.[7][8][9]

-

Sub-terminal Oxidation: This less common but crucial pathway involves hydroxylation at an internal carbon atom. Oxidation at C2 yields 2-dodecanol, and at C3 yields 3-dodecanol. Achieving a subsequent, specific hydroxylation at the C1 position of 3-dodecanol would theoretically yield the target this compound.

Causality in Biocatalyst Selection

The success of this route hinges on identifying or engineering a biocatalyst that favors this specific sub-terminal oxidation pattern.

-

Key Enzyme Classes:

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is renowned for its ability to hydroxylate a vast array of substrates, including alkanes.[1] Different CYP families exhibit different regioselectivities. While many, like CYP153A, are highly specific for terminal oxidation[8][9][10], others are known to perform sub-terminal hydroxylation. The search for a suitable biocatalyst would focus on screening CYP diversity.

-

Alkane Hydroxylases (AlkB): These non-heme iron integral membrane monooxygenases are also central to alkane degradation.[1][11] Like CYPs, their regioselectivity can vary, presenting another pool of enzymes for screening.

-

-

Promising Microbial Genera:

-

Rhodococcus : This genus is a powerhouse of biocatalysis, known for its robust metabolism and diverse enzymatic machinery capable of degrading a wide range of xenobiotic compounds, including alkanes.[12][13] Its members are prime candidates for screening.

-

Candida : Yeasts of this genus, particularly C. tropicalis, are extensively studied for their ability to convert long-chain alkanes into dicarboxylic acids, a process initiated by CYP-mediated terminal hydroxylation.[7][14][15] Their inherent alkane-metabolizing machinery makes them a logical starting point for screening or engineering efforts.

-

Pseudomonas : Strains like Pseudomonas putida are model organisms for biotransformations and possess well-characterized alkane hydroxylase systems.[11]

-

Hypothetical Sub-terminal Oxidation Pathway

The proposed, yet challenging, pathway requires two distinct hydroxylation events with precise regioselectivity.

Caption: Hypothetical pathway for this compound via sub-terminal oxidation.

Experimental Workflow: Screening for Novel Biocatalytic Activity

A self-validating screening protocol is essential to identify microbial candidates capable of this transformation. The logic is to provide n-dodecane as the sole carbon source and hunt for trace amounts of the target diol.

Caption: Workflow for screening microorganisms for this compound production.

Detailed Protocol: Whole-Cell Biotransformation Screening

-

Strain Activation: Revive selected microbial strains from cryostocks onto appropriate rich media plates (e.g., Nutrient Agar for bacteria, YPD for yeasts) and incubate until colonies are well-formed.

-

Pre-culture Preparation: Inoculate a single colony into 10 mL of rich liquid medium and grow overnight to obtain a dense seed culture.

-

Biotransformation Setup:

-

Prepare a minimal mineral salts medium (e.g., M9 salts) lacking any carbon source.

-

Dispense 50 mL of this medium into 250 mL baffled flasks.

-

Add 0.5% (v/v) n-dodecane to each flask as the sole carbon source. A small amount of a non-ionic surfactant (e.g., 0.01% Tween 80) can be added to improve substrate dispersion.

-

Inoculate the flasks with 1% (v/v) of the pre-culture.

-

Include a non-inoculated flask as a negative control.

-

-

Incubation: Incubate the flasks at the optimal growth temperature for the strain (e.g., 30°C) with vigorous shaking (200-250 rpm) for 3 to 5 days.

-

Product Extraction:

-

Acidify the entire culture to pH ~2.0 with 6M HCl.

-

Extract twice with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

-

Sample Analysis:

-

Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol).

-

For GC-MS analysis, derivatize the sample (e.g., using BSTFA) to increase the volatility of the diols.

-

Inject the derivatized sample into a GC-MS system.

-

Analyze the resulting chromatogram and mass spectra, comparing them against a derivatized authentic standard of this compound to confirm identity and quantify production.

-

Part 2: The Targeted Approach: Stereoselective Reduction of Precursors

A more controlled and potentially higher-yielding strategy involves the biocatalytic reduction of a C12 keto-alcohol, specifically 1-hydroxy-3-dodecanone . This approach circumvents the regioselectivity challenges of direct alkane oxidation and leverages the exceptional stereoselectivity of oxidoreductase enzymes.

The Underlying Principle: Harnessing Reductase Power

The core of this strategy is the conversion of a ketone functional group to a hydroxyl group. This is a common reaction in biochemistry, catalyzed by a vast array of dehydrogenases and reductases.

-

Key Enzyme Classes:

-

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. Many ADHs exhibit broad substrate specificity and high stereoselectivity, making them ideal for reducing prochiral ketones.

-

Aldo-Keto Reductases (AKRs): A large superfamily of NAD(P)H-dependent oxidoreductases that reduce a wide variety of carbonyl compounds.[16][17] Their utility in the synthesis of α-hydroxy ketones and vicinal diols is well-documented.[16]

-

Butanediol Dehydrogenases (BDHs): These enzymes, known for their role in 2,3-butanediol synthesis, can reduce diketones and hydroxyketones with high selectivity.[18][19] A BDH with activity on a long-chain substrate like 1-hydroxy-3-dodecanone would be a powerful tool.

-

Causality in Experimental Design: The Self-Validating System

The success of this enzymatic reduction is contingent on three pillars: a highly selective enzyme, an efficient cofactor regeneration system, and the availability of the precursor.

-

Enzyme Stereoselectivity: The reduction of 1-hydroxy-3-dodecanone creates a new chiral center at the C3 position. The choice of enzyme is paramount as it will determine the stereochemical outcome (either (R)-1,3-dodecanediol or (S)-1,3-dodecanediol).

-

Cofactor Regeneration: These reductions are dependent on the expensive cofactors NADH or NADPH.[16] For a process to be economically viable, the oxidized cofactor (NAD+/NADP+) must be continuously recycled back to its reduced form. This is typically achieved using a secondary enzyme/substrate system (e.g., glucose dehydrogenase with glucose, or formate dehydrogenase with formate[20]) or by using a whole-cell biocatalyst where the cell's own metabolism handles regeneration.

-

Precursor Availability: 1-hydroxy-3-dodecanone is not a readily available bulk chemical. Its synthesis, potentially through chemical methods or another biotransformation step (e.g., from dodecanoic acid derivatives), is a critical prerequisite for this entire strategy.

Enzymatic Reduction Pathway

This pathway is elegant in its simplicity, focusing on a single, highly specific conversion.

Caption: Enzymatic reduction of 1-hydroxy-3-dodecanone with cofactor regeneration.

Data Summary: Oxidoreductase Classes for Ketone Reduction

| Enzyme Class | Typical Cofactor | Key Characteristics | Relevant Substrates (Examples) | Reference |

| Alcohol Dehydrogenases (ADHs) | NADH or NADPH | Often follow Prelog's rule for stereoselectivity; wide range of accepted ketones. | Acetophenone, various aliphatic ketones | [21] |

| Aldo-Keto Reductases (AKRs) | NADPH | Large superfamily with diverse specificities; can reduce diketones and hydroxyketones. | Vicinal diketones, α-hydroxy ketones | [16][17] |

| Butanediol Dehydrogenases (BDHs) | NADH | Key for diol synthesis; can show high stereoselectivity for both R and S configurations. | Diacetyl, Acetoin, Aliphatic 1,2-diketones | [18][19] |

| Galactitol Dehydrogenase (GDH) | NADH | Can convert 1-hydroxy-2-ketones to S-diols. | 1-hydroxy-2-butanone, 2,3-hexanedione | [20] |

Experimental Protocol: Whole-Cell Bioreduction of a Model Hydroxyketone

This protocol uses a recombinant E. coli strain overexpressing a candidate oxidoreductase, leveraging the cell's metabolism for cofactor regeneration.

-

Strain Construction: Clone the gene for a selected oxidoreductase (e.g., a candidate AKR) into an expression vector (e.g., pET series) and transform it into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Expression of Biocatalyst:

-

Grow the recombinant E. coli in 1 L of LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).

-

Reduce the temperature to 20-25°C and continue incubation overnight to promote proper protein folding.

-

-

Preparation of Whole-Cell Catalyst:

-

Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).

-

Wash the cell pellet twice with a phosphate buffer (e.g., 100 mM, pH 7.0).

-

Resuspend the cells in the same buffer to a final concentration of 50-100 g/L (wet cell weight). These cells can be used immediately or stored frozen.

-

-

Whole-Cell Bioreduction:

-

In a reaction vessel, combine 100 mM phosphate buffer (pH 7.0), 5-10% (w/v) glucose (as the energy source for cofactor regeneration), and the prepared whole-cell suspension.

-

Add the substrate (1-hydroxy-3-dodecanone), dissolved in a minimal amount of a water-miscible co-solvent like DMSO, to a final concentration of 10-50 mM.

-

Incubate the reaction at 30°C with gentle agitation.

-

-

Reaction Monitoring and Analysis:

-

Periodically withdraw aliquots from the reaction.

-

Extract the samples with ethyl acetate and analyze by chiral GC or HPLC to determine substrate conversion and the enantiomeric excess (e.e.) of the product.

-

Once the reaction is complete, perform a scaled-up extraction as described in the screening protocol for product isolation.

-

Challenges, Authoritative Grounding, and Future Directions

The bioproduction of this compound is a frontier endeavor that requires overcoming significant scientific and technical hurdles.

-

Key Challenges:

-

Regioselectivity: For the direct oxidation route, achieving specific C3 and C1 hydroxylation without further oxidation or reaction at other positions is the primary obstacle.[11]

-

Precursor Synthesis: For the reduction route, an efficient and scalable synthesis of 1-hydroxy-3-dodecanone is non-trivial and represents a major upstream challenge.

-

Toxicity and Mass Transfer: Long-chain alkanes and alcohols can be toxic to microbial cells and their low aqueous solubility presents mass transfer limitations.[3] Co-expression of membrane facilitators like AlkL can help address substrate uptake.[8][9]

-

-

Future Research Imperatives:

-

Enzyme Engineering: Directed evolution or rational design of P450 monooxygenases could be employed to shift their regioselectivity towards the C3 position of dodecane.

-

Metabolic Engineering: Engineering a host organism like E. coli or S. cerevisiae to produce 1-hydroxy-3-dodecanone de novo from simple sugars would create a fully integrated and sustainable production pathway.

-

Process Intensification: Development of fed-batch fermentation strategies and in situ product removal (ISPR) techniques will be crucial to mitigate toxicity and achieve high product titers.[22]

-

Conclusion

While the direct biotransformation of n-dodecane to this compound remains a speculative but intriguing possibility, the pathway involving the stereoselective reduction of 1-hydroxy-3-dodecanone stands out as the most promising and scientifically grounded strategy for near-term investigation. This route leverages the well-established power of oxidoreductases to deliver chiral alcohols with high fidelity. The primary bottleneck shifts from enzyme discovery to precursor availability. Future success in this field will undoubtedly arise from a multidisciplinary approach, combining enzyme engineering, synthetic biology to build novel pathways, and robust bioprocess engineering to create an efficient and scalable whole-cell catalytic system.

References

-

Insights into the metabolism pathway and functional genes of long-chain aliphatic alkane degradation in haloarchaea. PubMed, Extremophiles. [Link]

-

Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. PubMed, Journal of Industrial Microbiology & Biotechnology. [Link]

-

Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases. PubMed, Chemico-Biological Interactions. [Link]

-

Enzymes and genes involved in aerobic alkane degradation. Frontiers in Microbiology. [Link]

-

Bacterial metabolism of long-chain n-alkanes. PubMed, Applied Microbiology and Biotechnology. [Link]

-

Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC, National Institutes of Health. [Link]

-

Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. SciSpace. [Link]

-

Simple Preparation of Rhodococcus erythropolis DSM 44534 as Biocatalyst to Oxidize Diols into the Optically Active Lactones. ResearchGate. [Link]

-

Four pathways for alkane biodegradation. Terminal oxidation,... ResearchGate. [Link]

-

Methanogenic Degradation of Long n-Alkanes Requires Fumarate-Dependent Activation. mBio. [Link]

-

Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. ResearchGate. [Link]

-

Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase. RSC Publishing. [Link]

-

Production of S-diols by reduction of hydroxy-ketones with galactiol-DH, using the formiate, formiateDH NADH regeneration system. ResearchGate. [Link]

-

Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases. ResearchGate. [Link]

-

Metabolism of alkenes and ketones by Candida maltosa and related yeasts. PubMed, AMB Express. [Link]

-

Whole-cell bio-oxidation of n-dodecane using the alkane hydroxylase system of P. putida GPo1 expressed in E. coli. DTU Research Database. [Link]

-

Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. PubMed, Applied and Environmental Microbiology. [Link]

-

Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. ASM Journals. [Link]

-

Simple Preparation of Rhodococcus Erythropolis DSM 44534 as Biocatalyst to Oxidize Diols Into the Optically Active Lactones. PubMed, Chirality. [Link]

-

Biotechnology of Rhodococcus for the production of valuable compounds. PMC, National Institutes of Health. [Link]

-

Production of 1-dodecanol, 1-tetradecanol, and 1,12-dodecanediol by whole-cell biotransformation in Escherichia coli. ResearchGate. [Link]

-

1,12-Dodecanediol production by fed-batch culture in a 5-liter bioreactor. ResearchGate. [Link]

-

Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. ASM Journals. [Link]

-

Anaerobic Oxidation of n-Dodecane by an Addition Reaction in a Sulfate-Reducing Bacterial Enrichment Culture. PubMed Central. [Link]

-

Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. Applied and Environmental Microbiology. [Link]

-

Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. Forschungszentrum Jülich. [Link]

-

Rational genome and metabolic engineering of Candida viswanathii by split CRISPR to produce hundred grams of dodecanedioic acid. PubMed, Metabolic Engineering. [Link]

-

Hydroxylation and Further Oxidation of Δ9-Tetrahydrocannabinol by Alkane-Degrading Bacteria. ASM Journals. [Link]

-

Exploring the Diversity and Specificity of Secondary Biosynthetic Potential in Rhodococcus. MDPI. [Link]

-

Hydrocarbonoclastic Alcanivorax Isolates Exhibit Different Physiological and Expression Responses to n-dodecane. Frontiers in Microbiology. [Link]

-

Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis. OUCI. [Link]

-

Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli. National Institutes of Health. [Link]

-

Microbial oxidation of gaseous hydrocarbons. II. Hydroxylation of alkanes and epoxidation of alkenes by cell-free particulate fractions of methane-utilizing bacteria. PMC, National Institutes of Health. [Link]

-

One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. National Institutes of Health. [Link]

-

Stereoselective Synthesis of 1,3-Diols. ResearchGate. [Link]

-

Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. National Institutes of Health. [Link]

-

Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies. Applied and Environmental Microbiology. [Link]

-

Key enzymes catalyzing glycerol to 1,3-propanediol. PMC, PubMed Central. [Link]

-

Advances in 1,3-Propanediol production. IOP Conference Series: Earth and Environmental Science. [Link]

-

Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. ResearchGate. [Link]

Sources

- 1. Frontiers | Enzymes and genes involved in aerobic alkane degradation [frontiersin.org]

- 2. Bacterial metabolism of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial oxidation of gaseous hydrocarbons. II. Hydroxylation of alkanes and epoxidation of alkenes by cell-free particulate fractions of methane-utilizing bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the metabolism pathway and functional genes of long-chain aliphatic alkane degradation in haloarchaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis [pubmed.ncbi.nlm.nih.gov]

- 8. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of alkenes and ketones by Candida maltosa and related yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Novel Aldo-Keto Reductases for the Biocatalytic Conversion of 3-Hydroxybutanal to 1,3-Butanediol: Structural and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

solubility of 1,3-Dodecanediol in aqueous and organic solvents

An In-Depth Technical Guide to the Solubility of 1,3-Dodecanediol for Researchers and Formulation Scientists

Executive Summary

This compound is a long-chain diol whose amphiphilic nature—a 12-carbon lipophilic backbone combined with two hydrophilic hydroxyl groups—governs its solubility and, consequently, its application in pharmaceutical and chemical industries. This guide provides a comprehensive analysis of the solubility of this compound in both aqueous and organic solvents. Due to a lack of extensive published quantitative data for this specific isomer, this document emphasizes the underlying chemical principles, offers a comparative analysis with related isomers (1,2- and 1,12-dodecanediol), and provides detailed protocols for its experimental determination. Key findings indicate that this compound has very limited aqueous solubility but is expected to be soluble in a range of organic solvents, particularly polar organic solvents and non-polar solvents to some extent. Its unique 1,3-diol structure influences its ability to form intra- and intermolecular hydrogen bonds, distinguishing its solubility profile from other dodecanediol isomers. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction to this compound

This compound is an organic compound featuring a twelve-carbon aliphatic chain with hydroxyl (-OH) groups located at the first and third positions.[1][2] This molecular architecture imparts both hydrophilic and lipophilic characteristics, making it a molecule of significant interest in fields ranging from material science to pharmaceutical formulations.

Molecular Structure and Physicochemical Properties

The positioning of the hydroxyl groups is a critical determinant of the molecule's overall polarity, hydrogen bonding capacity, and steric profile. These factors, in turn, dictate its solubility in various media.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O₂ | [1][2] |

| Molecular Weight | 202.33 g/mol | [1][2] |

| Appearance | White to off-white solid (Expected) | N/A |

| XLogP3 | 3.8 | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Aqueous Solubility | < 1 g/L at 25°C | [1] |

The high XLogP3 value indicates a strong lipophilic character, suggesting a preference for non-polar environments over aqueous media.[1]

The Significance of Solubility in Research and Drug Development

Solubility is a critical physicochemical parameter that influences a compound's utility in numerous applications:

-

Drug Formulation: The solubility of an active pharmaceutical ingredient (API) or an excipient in various solvents determines the feasibility of different dosage forms (e.g., oral solutions, topical creams, injectable formulations).

-

Chemical Synthesis: Solubility in reaction media is essential for achieving optimal reaction kinetics and product yields.

-

Purification: Techniques like crystallization and chromatography rely on differential solubility for the separation and purification of compounds.

-

Biocompatibility and Toxicity: The solubility profile can impact a compound's bioavailability and its interaction with biological systems.[1]

Core Principles: The Molecular Basis of this compound's Solubility

The solubility of this compound is governed by the principle of "like dissolves like," where the balance between its long, non-polar carbon chain and its polar hydroxyl groups dictates its interaction with different solvents.[3][4]

The Interplay of Hydrophilic and Lipophilic Moieties

The two hydroxyl groups can form hydrogen bonds with polar solvents like water and alcohols. However, the long C₁₂ alkyl chain is hydrophobic and disrupts the hydrogen-bonding network of water, leading to very low aqueous solubility.[5] In organic solvents, the alkyl chain can readily interact with non-polar solvents through van der Waals forces, while the hydroxyl groups can interact with polar organic solvents.

Caption: Interaction of this compound in aqueous vs. organic solvents.

Comparative Analysis with Isomers

The position of the hydroxyl groups significantly influences solubility by affecting both intramolecular and intermolecular hydrogen bonding.

-

1,2-Dodecanediol: With adjacent hydroxyl groups, this isomer has a higher potential for intramolecular hydrogen bonding. This can slightly reduce its interaction with solvent molecules compared to the 1,3-isomer, but its more compact polar head may lead to different packing in a crystal lattice and thus affect its melting point and solubility.

-

This compound: The separation of the hydroxyl groups by one carbon atom makes intramolecular hydrogen bonding less favorable than in the 1,2-isomer.[1] This may increase the availability of the -OH groups for intermolecular hydrogen bonding with polar solvents, potentially enhancing solubility in those solvents compared to the 1,2-isomer.

-

1,12-Dodecanediol: The hydroxyl groups are at opposite ends of the long carbon chain. This symmetrical structure allows the molecule to act as a linker and form strong intermolecular hydrogen bonds, leading to a more stable crystal lattice. This is reflected in its higher melting point (79-81°C) compared to 1,2-dodecanediol (58-60°C). This stronger crystal lattice energy requires more energy to overcome, likely resulting in lower solubility in many solvents at room temperature compared to the 1,2- and 1,3-isomers. However, it is noted to be soluble in alcohol and warm ether.[6][7]

Solubility Profile of this compound

While specific quantitative data is scarce, a qualitative and predictive solubility profile can be constructed based on chemical principles.

Aqueous Solubility

The aqueous solubility of this compound is reported to be less than 1 g/L at 25°C.[1] This low solubility is a direct result of the dominant hydrophobic nature of the 12-carbon chain. Factors that could influence aqueous solubility include:

-

Temperature: For most solids, solubility in water increases with temperature as the increased kinetic energy helps to overcome the crystal lattice energy and disrupt the hydrogen bonds of water.[3]

-

pH: As this compound is a neutral molecule, its aqueous solubility is expected to be largely independent of pH.

Solubility in Organic Solvents

Based on its structure, the following solubilities in common organic solvents can be predicted:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the diol can form strong hydrogen bonds with the solvent's hydroxyl groups. The alkyl chain has favorable interactions with the solvent's alkyl part. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The solvent can act as a hydrogen bond acceptor for the diol's -OH groups. The overall polarity is compatible. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The long C₁₂ chain will have favorable van der Waals interactions, but the polar hydroxyl groups will be disfavored, limiting overall solubility. Solubility is likely to be higher than in water. |

| Chlorinated | Dichloromethane | Moderate | Dichloromethane has a moderate polarity and can interact favorably with both the alkyl chain and, to a lesser extent, the hydroxyl groups. |

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted standard for this purpose.[8]

Recommended Methodology: The Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute with the solvent of choice at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.[8]

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to rest at the set temperature until the excess solid has settled.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove all undissolved particles.[8]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination via the shake-flask method.

Analytical Quantification Techniques

Due to its lack of a strong UV chromophore, standard HPLC-UV analysis may be challenging. The following techniques are more suitable for quantifying long-chain diols:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method. The diol usually requires derivatization (e.g., silylation) to increase its volatility and improve chromatographic performance.

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (ELSD): These universal detection methods do not require a chromophore and are well-suited for quantifying compounds like this compound.

-

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS): This technique offers excellent sensitivity and specificity for analyzing diols in complex matrices.

Causality and Best Practices

-